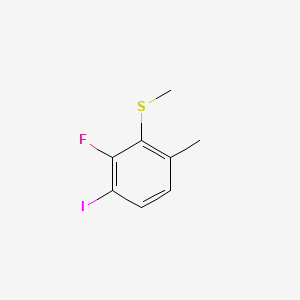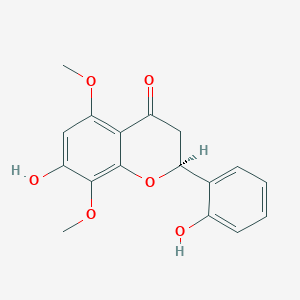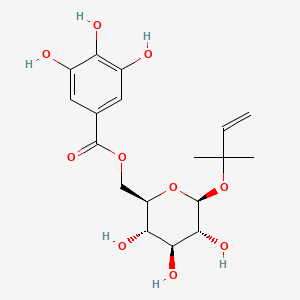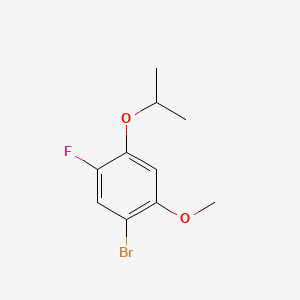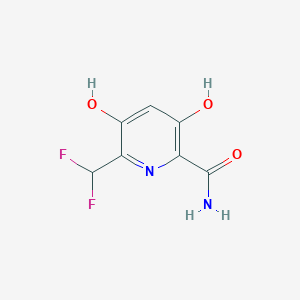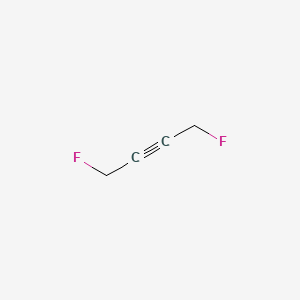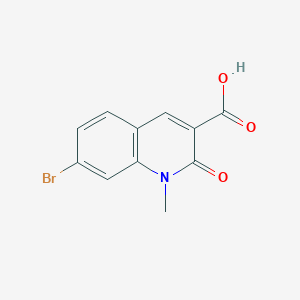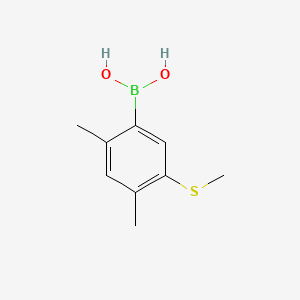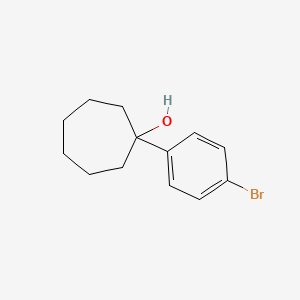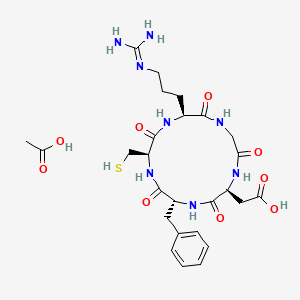
Cyclo(-RGDfC)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(-RGDfC)acetate is a cyclic peptide compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is composed of a sequence of amino acids, including arginine ®, glycine (G), aspartic acid (D), and cysteine ©, forming a cyclic structure with an acetate group. The cyclic nature of this compound imparts stability and specificity, making it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-RGDfC)acetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The cyclic structure is achieved through cyclization, often facilitated by the formation of a disulfide bond between the cysteine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(-RGDfC)acetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cyclic structure can be oxidized, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond results in the formation of free thiol groups.
Substitution: The acetate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol-containing peptides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclo(-RGDfC)acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in cell adhesion and signaling due to its ability to bind integrins.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for targeting specific cells or tissues.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Cyclo(-RGDfC)acetate involves its interaction with integrin receptors on the cell surface. The arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, facilitating cell adhesion and signaling pathways. This interaction can influence various cellular processes, including migration, proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(-RGDfK)acetate: Similar cyclic peptide with lysine (K) instead of cysteine ©.
Cyclo(-RGDfV)acetate: Contains valine (V) instead of cysteine ©.
Uniqueness
Cyclo(-RGDfC)acetate is unique due to the presence of cysteine, which allows for the formation of a disulfide bond, enhancing the stability and specificity of the cyclic structure. This feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Propiedades
Fórmula molecular |
C26H38N8O9S |
|---|---|
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
acetic acid;2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C24H34N8O7S.C2H4O2/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14;1-2(3)4/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27);1H3,(H,3,4)/t14-,15+,16-,17-;/m0./s1 |
Clave InChI |
AQOWSAYUUGLIER-ZSXFUQLHSA-N |
SMILES isomérico |
CC(=O)O.C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
SMILES canónico |
CC(=O)O.C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
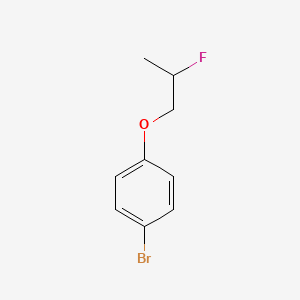
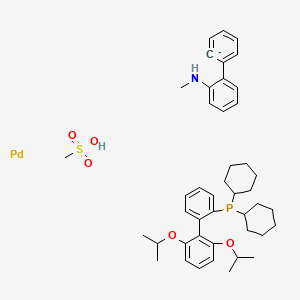
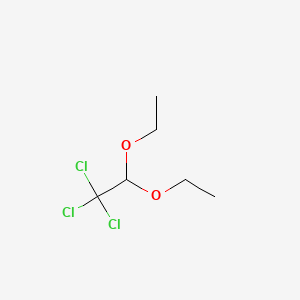
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
